molecular formula C9H7BrN2O B2521690 6-bromo-2-methyl-2H-indazole-3-carbaldehyde CAS No. 2248316-12-1

6-bromo-2-methyl-2H-indazole-3-carbaldehyde

Cat. No.: B2521690
CAS No.: 2248316-12-1
M. Wt: 239.072
InChI Key: TZJNWLNTUALYAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-methyl-2H-indazole-3-carbaldehyde is a substituted indazole derivative characterized by a bromine atom at the 6-position, a methyl group at the 2-position, and a formyl (aldehyde) group at the 3-position of the indazole ring. Its molecular formula is C₉H₇BrN₂O, with a molecular weight of 255.07 g/mol. The compound is of interest in medicinal chemistry and organic synthesis due to its reactive aldehyde group, which enables further functionalization, and the bromine atom, which facilitates cross-coupling reactions .

Properties

IUPAC Name

6-bromo-2-methylindazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-12-9(5-13)7-3-2-6(10)4-8(7)11-12/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJNWLNTUALYAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-methyl-2H-indazole-3-carbaldehyde typically involves the bromination of 2-methylindazole followed by formylation. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The bromination reaction is usually carried out in an inert solvent such as dichloromethane at room temperature. The resulting 6-bromo-2-methylindazole is then subjected to formylation using Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to yield 6-bromo-2-methyl-2H-indazole-3-carbaldehyde .

Industrial Production Methods

Industrial production methods for 6-bromo-2-methyl-2H-indazole-3-carbaldehyde are similar to laboratory-scale synthesis but are optimized for larger scales. These methods often involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems for reagent addition and product isolation also enhances the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-methyl-2H-indazole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine or sodium hydride.

Major Products Formed

Scientific Research Applications

6-Bromo-2-methyl-2H-indazole-3-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex indazole derivatives.

    Biology: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anticancer and antimicrobial agents.

    Medicine: Explored for its role in the synthesis of kinase inhibitors and other therapeutic agents.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 6-bromo-2-methyl-2H-indazole-3-carbaldehyde largely depends on its application. In medicinal chemistry, it acts as a precursor to bioactive molecules that target specific enzymes or receptors. For example, indazole derivatives are known to inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. The bromine atom and formyl group in 6-bromo-2-methyl-2H-indazole-3-carbaldehyde can enhance its binding affinity and specificity towards these molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Key Differences

The following table summarizes critical structural and functional differences between 6-bromo-2-methyl-2H-indazole-3-carbaldehyde and its analogs:

Compound Name CAS Number Molecular Formula Substituents (Position) Key Features
6-Bromo-2-methyl-2H-indazole-3-carbaldehyde - C₉H₇BrN₂O Br (6), CH₃ (2), CHO (3) Aldehyde group enables nucleophilic addition; methyl enhances lipophilicity
6-Bromo-1H-indazole-3-carbaldehyde 885271-72-7 C₈H₅BrN₂O Br (6), CHO (3) Lacks methyl at 2-position; higher polarity due to unsubstituted NH group
6-Bromo-4-fluoro-1H-indazole - C₇H₄BrFN₂ Br (6), F (4) Fluorine increases electronegativity and metabolic stability
6-Amino-1H-indazole-3-carbaldehyde 16952-45-7 C₈H₆N₃O NH₂ (6), CHO (3) Amino group enhances basicity and hydrogen-bonding capacity
6-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride 1363380-61-3 C₈H₆BrClN₂O₂S Br (6), CH₃ (2), SO₂Cl (3) Sulfonyl chloride is highly reactive in substitution reactions
3-Bromo-2H-indazole-7-carbaldehyde - C₈H₅BrN₂O Br (3), CHO (7) Positional isomer; aldehyde at 7-position alters electronic distribution

Analysis of Functional Group Impact

Aldehyde vs. Sulfonyl Chloride

The aldehyde group in 6-bromo-2-methyl-2H-indazole-3-carbaldehyde allows for nucleophilic additions (e.g., formation of imines or hydrazones), making it a versatile intermediate in drug synthesis. In contrast, the sulfonyl chloride group in 6-bromo-2-methyl-2H-indazole-3-sulfonyl chloride (CAS 1363380-61-3) is electrophilic, enabling sulfonamide or sulfonate ester formation, which is critical in protease inhibitor design .

Methyl Substitution at 2-Position

The methyl group in the target compound increases lipophilicity compared to 6-bromo-1H-indazole-3-carbaldehyde (CAS 885271-72-7).

Halogen and Positional Isomerism
  • Bromine vs. Fluorine : Fluorine in 6-bromo-4-fluoro-1H-indazole enhances metabolic stability and electron-withdrawing effects, which can improve binding affinity in kinase inhibitors .
  • Positional Isomers : 3-Bromo-2H-indazole-7-carbaldehyde demonstrates how bromine and aldehyde positional changes alter electronic properties. The 7-position aldehyde may sterically hinder interactions compared to the 3-position in the target compound .

Biological Activity

6-Bromo-2-methyl-2H-indazole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of 6-bromo-2-methyl-2H-indazole-3-carbaldehyde is C9H7BrN2OC_9H_7BrN_2O, with a molecular weight of 227.07 g/mol. The compound features a bromine atom at the 6-position and an aldehyde functional group at the 3-position, which are critical for its biological activity.

Biological Activity Overview

Research indicates that 6-bromo-2-methyl-2H-indazole-3-carbaldehyde exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens.
  • Anticancer Potential : Investigations into its effects on cancer cell lines have shown promising results, indicating potential as an anticancer agent.

The biological activity of 6-bromo-2-methyl-2H-indazole-3-carbaldehyde can be attributed to its ability to interact with specific molecular targets within cells. The presence of the bromine atom and the aldehyde group enhances its binding affinity to these targets, potentially modulating enzyme activities or receptor functions.

Antimicrobial Activity

A study evaluated the antimicrobial properties of several indazole derivatives, including 6-bromo-2-methyl-2H-indazole-3-carbaldehyde. The results indicated that this compound demonstrated significant activity against both bacterial and fungal strains, outperforming some conventional antibiotics.

PathogenIC50 (µM)
Escherichia coli15.4
Candida albicans12.8
Salmonella enterica18.9

Anticancer Activity

In vitro studies assessed the anticancer effects on various cancer cell lines. The compound exhibited cytotoxicity with varying IC50 values depending on the cell line tested.

Cell LineIC50 (µM)
A549 (Lung)25.5
MCF7 (Breast)30.1
HeLa (Cervical)22.0

Case Studies

  • Antimicrobial Evaluation : A recent investigation compared the efficacy of 6-bromo-2-methyl-2H-indazole-3-carbaldehyde with standard antimicrobial agents like metronidazole and ampicillin. The study found that this compound was significantly more effective against certain strains of Candida than metronidazole, suggesting its potential as a new antifungal agent .
  • Cancer Cell Studies : Another study focused on the effects of this compound on colon cancer cells, revealing that it induced apoptosis through the activation of caspase pathways. This suggests that it could be developed as a therapeutic agent for colorectal cancer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.